

1-Chloropinacolone: A Comprehensive Technical Guide to its Role in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloropinacolone

Cat. No.: B081408

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Abstract: **1-Chloropinacolone** (1-chloro-3,3-dimethyl-2-butanone) is a pivotal intermediate in organic chemistry, valued for its unique structural features and reactivity. As an α -halo ketone, its utility spans from being a versatile electrophilic building block to a key reactant in complex molecular rearrangements. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and significant applications, particularly in the development of pharmaceuticals and agrochemicals. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a critical resource for researchers, chemists, and professionals in drug development.

Introduction

1-Chloropinacolone, with the CAS Registry Number 13547-70-1, is an organic compound featuring a ketone functional group with a chlorine atom on the adjacent alpha-carbon.^[1] This structure, specifically a chloromethyl tert-butyl ketone, confers a distinct electrophilic character upon the molecule, making it a valuable reagent for introducing the pivaloyl group (t-BuCO-) or more complex moieties into molecular frameworks.^{[2][3]} Its primary significance lies in its role as a precursor for the synthesis of a wide array of organic compounds, most notably heterocyclic systems like triazoles, which are known for their broad spectrum of biological activities.^{[4][5]} Consequently, **1-Chloropinacolone** is an indispensable component in the synthetic pathways for numerous commercial fungicides, pesticides, and pharmaceutical agents.^{[5][6][7]}

Physicochemical and Spectroscopic Data

The physical and chemical properties of **1-Chloropinacolone** are well-documented, providing essential data for its handling, storage, and application in synthesis. It typically appears as a clear, colorless to slightly yellow liquid.[4][8]

Table 1: Physicochemical Properties of **1-Chloropinacolone**

Property	Value	References
CAS Number	13547-70-1	[1] [4]
Molecular Formula	C ₆ H ₁₁ ClO	[1] [3]
Molecular Weight	134.60 g/mol	[1] [8]
Appearance	Clear, colorless to slightly yellow liquid	[4] [8]
Melting Point	-13 °C (lit.)	[4]
Boiling Point	170-173 °C (lit.)	[4]
Density	1.025 g/mL at 25 °C (lit.)	[4] [8]
Refractive Index (n ²⁰ /D)	1.442 (lit.)	[4] [8]
Flash Point	153 °F / 67 °C	[8]
Water Solubility	Not miscible	[4] [8]
InChIKey	ULSAJQMHTGKPIY-UHFFFAOYSA-N	[1] [9]

| SMILES | CC(C)(C)C(=O)CCl |[\[9\]](#) |

Table 2: Spectroscopic Data for **1-Chloropinacolone**

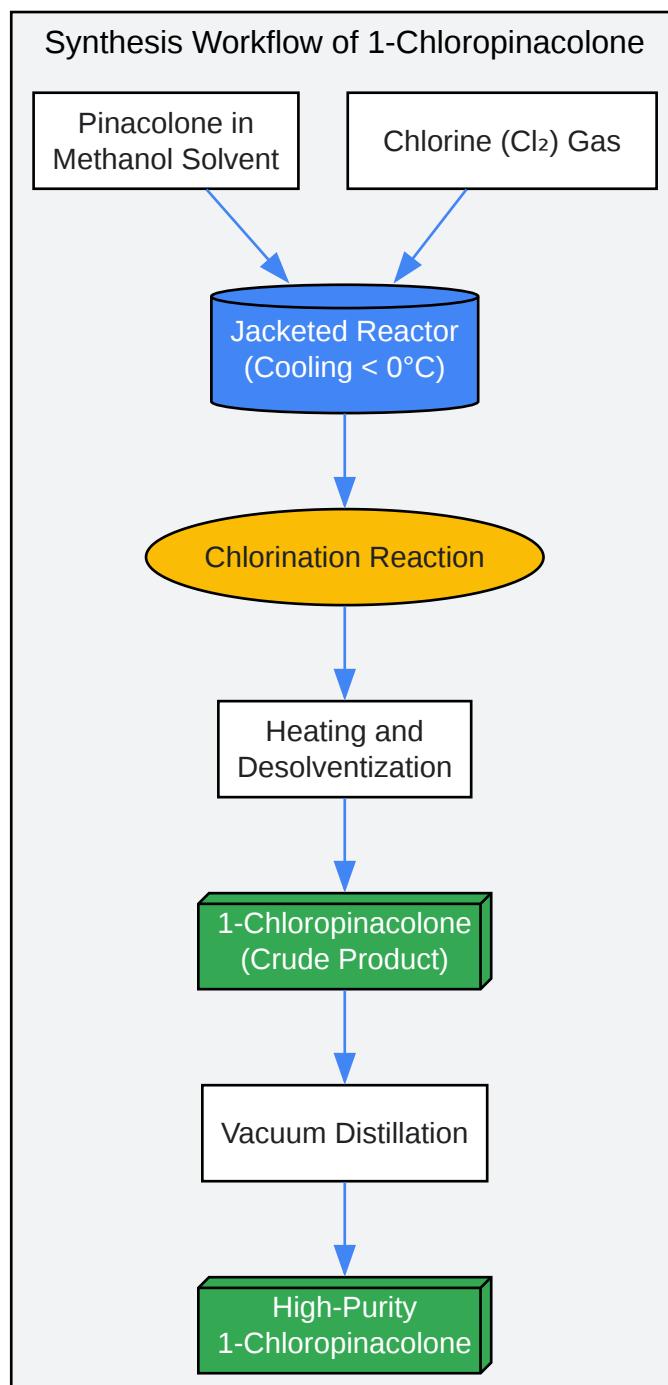
Data Type	Details	References
GC-MS	Spectra available in the NIST Mass Spectrometry Data Center.	[9]
¹ H NMR	Spectrum available from various sources.	[9] [10]
¹³ C NMR	Spectrum available.	[10]
IR Spectra	FTIR spectrum available.	[9] [10]
Raman Spectra	Spectrum available.	[9] [10]

| Kovats Retention Index | 915 (Standard non-polar column) |[\[9\]](#) |

Synthesis of 1-Chloropinacolone

The most common industrial method for producing **1-Chloropinacolone** is through the direct chlorination of Pinacolone (3,3-dimethyl-2-butanone).[\[6\]](#) The reaction is driven by the influence of the carbonyl group, which activates the α -hydrogen atoms for substitution.[\[6\]](#) A primary challenge in this synthesis is controlling the selectivity, as over-chlorination or chlorination at the other α -position can lead to impurities like 1,1-dichloropinacoline or 3-chloropinacolone.[\[6\]](#)

To mitigate these side reactions and improve the yield of the desired product, industrial processes often employ a low-temperature solvent method.[\[6\]](#) This typically involves dissolving pinacolone in a solvent like methanol and carrying out the chlorination at temperatures below 0°C.[\[6\]](#)[\[11\]](#) This approach helps to control the exothermic nature of the reaction and enhance selectivity, though product purity may still only reach around 90%.[\[6\]](#) Advanced methods using tubular reactors have been shown to achieve purities of over 97% by providing better control over reaction parameters.[\[6\]](#)



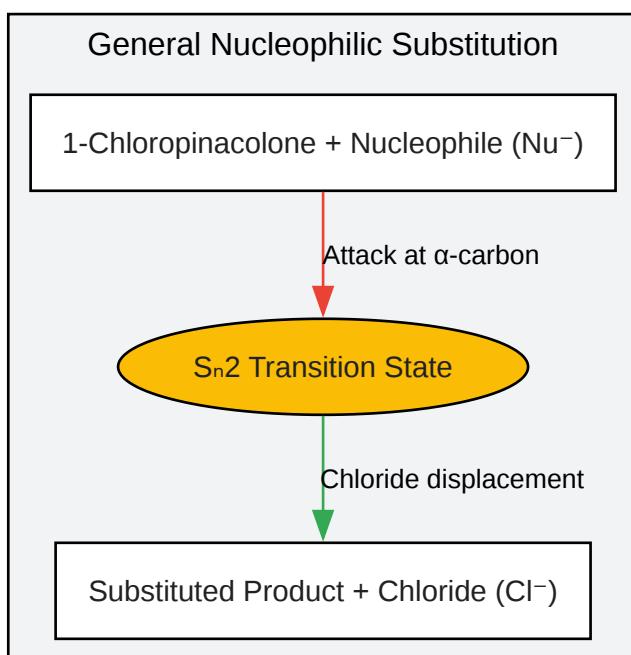
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Caption: Industrial synthesis workflow for **1-Chloropinacolone**.

Key Roles and Reactions in Organic Chemistry

Electrophilic Building Block in Nucleophilic Substitution

The presence of the chlorine atom on the carbon alpha to the carbonyl group makes **1-Chloropinacolone** an excellent electrophile.[2][3] It readily undergoes nucleophilic substitution reactions (S_N2 type) with a wide range of nucleophiles, including phenols, amines, and thiols. This reactivity is fundamental to its role as a building block, allowing for the straightforward introduction of the t-Bu-C(=O)-CH₂- moiety into various molecular scaffolds.[12]



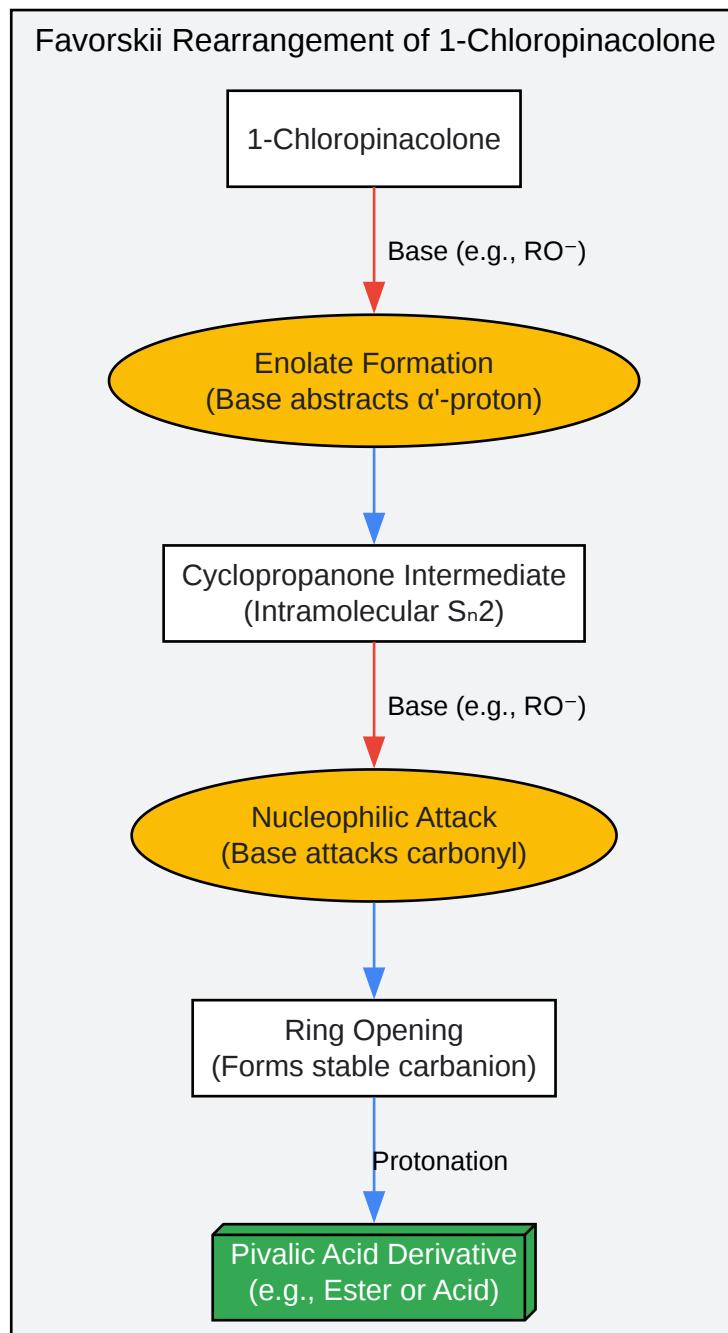
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Caption: General pathway for nucleophilic substitution reactions.

Substrate for Favorskii Rearrangement

As an α -halo ketone with enolizable protons on the α' -carbon, **1-Chloropinacolone** is a classic substrate for the Favorskii rearrangement.[13][14] This reaction, typically catalyzed by a base such as an alkoxide or hydroxide, involves the formation of a cyclopropanone intermediate, which subsequently undergoes nucleophilic attack and ring-opening to yield a rearranged carboxylic acid derivative.[14][15] When **1-Chloropinacolone** is treated with a base like sodium methoxide, the expected product is an ester of pivalic acid, demonstrating a classic

carbon skeleton rearrangement. This reaction is a powerful tool for creating highly branched structures and for ring contraction in cyclic systems.[14][15]



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Caption: Mechanism of the Favorskii rearrangement.

Precursor for Heterocyclic Synthesis

A major application of **1-Chloropinacolone** is in the synthesis of heterocyclic compounds, particularly triazoles.^{[4][5][16]} Many potent fungicides, such as triadimefon and diniconazole, are triazole derivatives.^[4] The synthesis often involves the reaction of **1-Chloropinacolone** with a substituted triazole or a precursor molecule. The pivaloyl group is often crucial for the biological activity of the final product. This application highlights its importance in the agrochemical industry for developing effective crop protection solutions.^[5]

Experimental Protocols

Protocol: Synthesis of 1-Chloropinacolone (Industrial Method)

This protocol is a generalized representation of the low-temperature solvent method.^{[6][11]}

- Preparation: A pinacolone-methanol solution with a mass ratio of approximately 1:2 (pinacolone:methanol) is prepared and charged into a jacketed reaction kettle equipped with a stirring system, cooling lines, and a circulation loop.^[11]
- Cooling: The stirring and cooling systems are activated to reduce the internal temperature of the solution to below 0 °C.^[11]
- Circulation and Chlorination: A circulating pump is started to loop the solution from a discharge port back to a feed port. Chlorine gas is introduced into this circulating solution via a chlorine-adding device on the pipeline.^[11]
- Reaction Monitoring: The reaction is monitored (e.g., by GC) until the conversion of pinacolone reaches the desired level. The continuous circulation and external cooling help to dissipate the heat of reaction and maintain a controlled temperature.^[6]
- Work-up: Once the reaction is complete, the circulation is stopped. The reaction mother liquor is transferred to a desolventizing kettle.
- Purification: The kettle is heated to 65-73 °C to distill off the methanol solvent.^[11] The resulting crude liquid is then cooled and purified by vacuum distillation to yield **1-Chloropinacolone**.^[6]

Protocol: Synthesis of 1-(4'-phenyl-phenoxy)-3,3-dimethylbutan-2-one

This procedure details a nucleophilic substitution reaction using **1-Chloropinacolone** as the electrophile.[\[17\]](#)

Table 3: Reactants and Reagents

Compound	Moles	Mass / Volume	Role
4-hydroxybiphenyl	3.0 mol	510 g	Nucleophile
1-Chloropinacolone	3.0 mol	405 g	Electrophile
Potassium Carbonate	-	390 g	Base

| Methyl Ethyl Ketone | - | 3 L | Solvent |

- Reaction Setup: 510 g (3 moles) of 4-hydroxybiphenyl are dissolved in 3 L of methyl ethyl ketone in a suitable reaction vessel. 390 g of ground potassium carbonate are added.
- Addition: The mixture is heated to 80 °C. 405 g (3 moles) of **1-Chloropinacolone** (α -chloropinacoline) are added dropwise over a period of 2 hours.
- Reaction: The mixture is stirred for an additional 15 hours at 80 °C.
- Work-up: After cooling, the mixture is filtered, and the filter residue is washed with methyl ethyl ketone. The combined filtrate is concentrated to dryness in vacuo.
- Extraction: The residue is taken up in methylene chloride. The solution is washed with 10% sodium hydroxide solution and then twice with water.
- Purification: The organic layer is dried over sodium sulfate and concentrated in vacuo. The residue is distilled at 170° to 180° C / 0.4 mm Hg.
- Yield: The process yields 658 g (82% of theory) of 1-(4'-phenyl-phenoxy)3,3-dimethylbutan-2-one.[\[17\]](#)

Safety and Handling

1-Chloropinacolone is a hazardous chemical and must be handled with appropriate safety precautions. It is harmful if swallowed and toxic or very toxic by inhalation.[1][4] It can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, handling should be performed in a well-ventilated area or fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing, must be worn.[1]

Conclusion

1-Chloropinacolone is a highly versatile and valuable reagent in modern organic chemistry. Its utility as an electrophilic building block in nucleophilic substitution reactions and as a substrate in the classic Favorskii rearrangement enables the synthesis of a diverse range of complex organic molecules. Its most prominent role is as a key intermediate in the production of triazole-based fungicides and pharmaceuticals, underscoring its significant impact on the agrochemical and drug development industries. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher or scientist looking to leverage its synthetic potential.

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References

- 1. Page loading... [wap.guidechem.com]
- 2. What is the role of 1 - Chloropinacolone in the pharmaceutical industry? - Blog [zbwhr.com]
- 3. CAS 13547-70-1: 1-Chloropinacolone | CymitQuimica [cymitquimica.com]
- 4. 1-Chloropinacolone CAS#: 13547-70-1 [m.chemicalbook.com]
- 5. nbino.com [nbino.com]
- 6. Page loading... [guidechem.com]
- 7. sincerechemical.com [sincerechemical.com]
- 8. echemi.com [echemi.com]

- 9. 1-Chloropinacolone | C6H11ClO | CID 83572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Chloropinacolone(13547-70-1) MS [m.chemicalbook.com]
- 11. CN113087604A - Production process of chloropinacolone - Google Patents [patents.google.com]
- 12. nbinfo.com [nbinfo.com]
- 13. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 14. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 15. adichemistry.com [adichemistry.com]
- 16. 1-Chloropinacolone | 13547-70-1 [chemicalbook.com]
- 17. Synthesis routes of 1-Chloropinacolone [benchchem.com]
- To cite this document: BenchChem. [1-Chloropinacolone: A Comprehensive Technical Guide to its Role in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081408#role-of-1-chloropinacolone-in-organic-chemistry>]

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